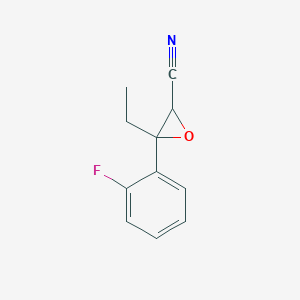
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is a phosphonium salt that has garnered interest in various fields of chemistry and industry due to its unique structural and chemical properties. This compound is characterized by the presence of two cyclohexyl groups and two 4-ethylphenyl groups attached to a phosphonium center, with hexafluorophosphate as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) typically involves the reaction of dicyclohexylphosphine with 4-ethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting phosphonium salt is then treated with hexafluorophosphoric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to its corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphonium ion interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other ions makes it a valuable tool in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the 4-ethylphenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of cyclohexyl and 4-ethylphenyl groups.
Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride counterion.
Uniqueness
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is unique due to its specific combination of cyclohexyl and 4-ethylphenyl groups, which impart distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications where other phosphonium salts may not perform as well.
Propiedades
Fórmula molecular |
C28H40F6P2 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
dicyclohexyl-bis(4-ethylphenyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C28H40P.F6P/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25,26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28;1-7(2,3,4,5)6/h15-22,25-26H,3-14H2,1-2H3;/q+1;-1 |
Clave InChI |
MYJIRWLDDYZDFI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)[P+](C2CCCCC2)(C3CCCCC3)C4=CC=C(C=C4)CC.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


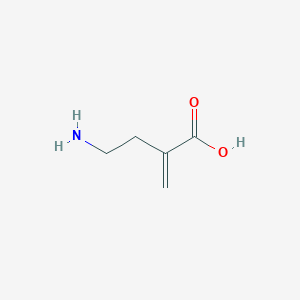

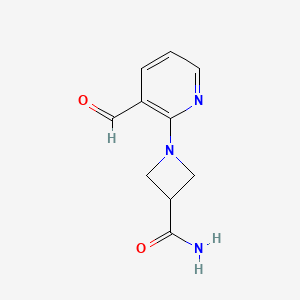
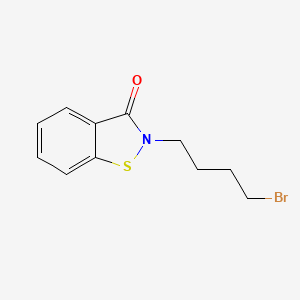

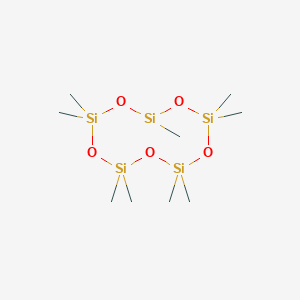
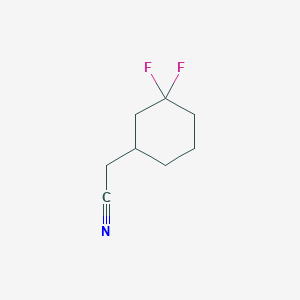
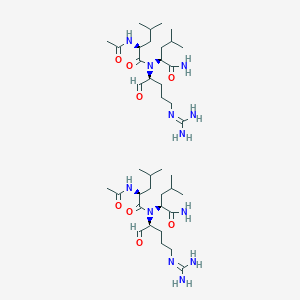
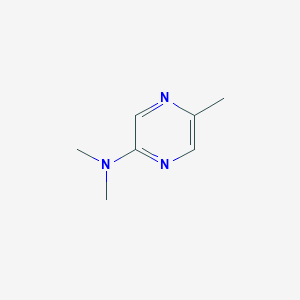
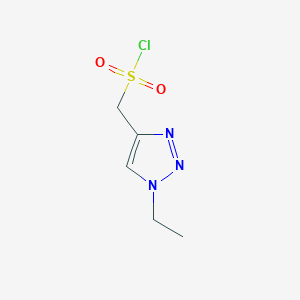
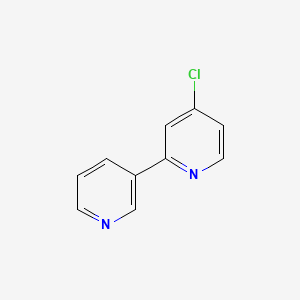
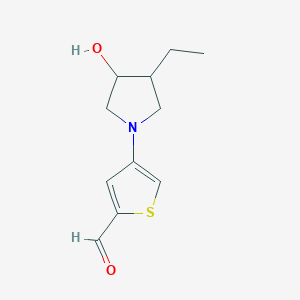
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
